molecular formula C10H17FO2S B13631467 Spiro[4.5]decane-8-sulfonyl fluoride

Spiro[4.5]decane-8-sulfonyl fluoride

Cat. No.: B13631467
M. Wt: 220.31 g/mol
InChI Key: YJTBBQYTBBQMTB-UHFFFAOYSA-N
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Description

Spiro[45]decane-8-sulfonyl fluoride is a chemical compound characterized by a spirocyclic structure, where a sulfonyl fluoride group is attached to the eighth carbon of the spiro[45]decane skeleton

Properties

Molecular Formula

C10H17FO2S

Molecular Weight

220.31 g/mol

IUPAC Name

spiro[4.5]decane-8-sulfonyl fluoride

InChI

InChI=1S/C10H17FO2S/c11-14(12,13)9-3-7-10(8-4-9)5-1-2-6-10/h9H,1-8H2

InChI Key

YJTBBQYTBBQMTB-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C1)CCC(CC2)S(=O)(=O)F

Origin of Product

United States

Preparation Methods

Preparation Methods of Spiro[4.5]decane-8-sulfonyl Fluoride

General Synthetic Strategy

The synthesis of this compound typically involves two key stages:

  • Construction of the spiro[4.5]decane ring system.
  • Introduction of the sulfonyl fluoride (-SO2F) group at the 8-position.

The spirocyclic framework can be assembled via cyclization reactions involving keto or dioxaspiro intermediates, followed by functional group transformations to introduce the sulfonyl fluoride moiety.

Spirocyclic Core Formation

Spiro[4.5]decane derivatives are commonly synthesized starting from 1,4-dioxaspiro[4.5]decan-8-one or related ketones. The ketone functionality at the 8-position serves as a versatile handle for further functionalization.

One representative method involves the reaction of 1,4-dioxaspiro[4.5]decan-8-one with fluorinating agents to generate fluorinated spiro derivatives, which can be further manipulated to sulfonyl fluorides.

Table 1: Representative Reaction Conditions for Spirocyclic Core Formation and Fluorination
Yield (%) Reaction Conditions Experimental Notes
91 Stage 1: Reaction of 1,4-dioxaspiro[4.5]decan-8-one with diethylaminosulfur trifluoride in dichloromethane at 10–25 °C for 12 h. Stage 2: Treatment with boron trifluoride diethyl etherate and hydrogen fluoride in triethylamine at 5–30 °C for 12 h. The reaction yields 8,8-difluoro-1,4-dioxaspiro[4.5]decane with 99.3% purity by GC analysis. The product is isolated by distillation under reduced pressure.
73 Reaction of ketone with morpholinosulfur trifluoride in dichloromethane at 0–20 °C for 72 h under inert atmosphere, followed by oxidation with potassium permanganate in dichloromethane/water for 24 h. The product is purified by extraction and evaporation, yielding a colorless oil that crystallizes on storage.
60 Reaction of 1,4-dioxaspiro[4.5]decan-8-one with diethylaminosulfur trifluoride in dichloromethane at room temperature for 2 h, followed by aqueous work-up and distillation. The product contains ~30% 8-fluoro-1,4-dioxaspiro[4.5]dec-7-ene impurity.

Source: Adapted from Ambeed product data and experimental procedures

Installation of Sulfonyl Fluoride Group

The sulfonyl fluoride group (-SO2F) is typically introduced via sulfonylation of the corresponding spirocyclic amines or alcohols, followed by fluorination. The key reagents for sulfonyl fluoride installation include sulfuryl fluoride (SO2F2), fluorosulfonyl reagents, or sulfonyl chlorides followed by fluorination.

Analytical Data and Characterization

Characterization of this compound and related intermediates is typically performed using:

Summary Table of Preparation Methods

Step Starting Material Reagents/Conditions Yield (%) Notes
Spirocyclic ketone synthesis 1,4-Dioxaspiro[4.5]decan-8-one Various fluorinating agents (e.g., diethylaminosulfur trifluoride) in CH2Cl2, 0–25 °C 60–91 Fluorination leads to difluoro or monofluoro derivatives; purity up to 99.3%
Fluorination with silyl reagents Spirocyclic esters CsF, trifluoromethyltrimethylsilane, tetrabutylammonium fluoride in THF, N2 atmosphere Not specified Enables trifluoromethylation and fluorination on spiro framework
Sulfonyl fluoride installation Spirocyclic amines/alcohols Sulfuryl fluoride or fluorosulfonyl reagents (literature inferred) Not specified Requires careful control of moisture and reaction conditions

Chemical Reactions Analysis

Types of Reactions

Spiro[4.5]decane-8-sulfonyl fluoride can undergo various chemical reactions, including:

    Substitution Reactions: The sulfonyl fluoride group can be substituted by nucleophiles, leading to the formation of sulfonamides or sulfonates.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents may vary.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles such as amines or alcohols can react with the sulfonyl fluoride group.

    Oxidizing Agents: Agents like hydrogen peroxide or peracids can be used for oxidation reactions.

    Reducing Agents: Reducing agents such as lithium aluminum hydride can be employed for reduction reactions.

Major Products Formed

The major products formed from these reactions include sulfonamides, sulfonates, and other derivatives depending on the specific reagents and conditions used.

Scientific Research Applications

Spiro[4.5]decane-8-sulfonyl fluoride has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the construction of spirocyclic compounds.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme inhibition and protein interactions.

    Industry: Used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which spiro[4.5]decane-8-sulfonyl fluoride exerts its effects involves the interaction of the sulfonyl fluoride group with nucleophilic sites in biological molecules. This can lead to the inhibition of enzymes or modification of proteins, affecting various molecular pathways. The specific molecular targets and pathways involved depend on the context of its application, such as enzyme inhibition in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

    Spiro[4.5]decane: A structurally similar compound without the sulfonyl fluoride group.

    Spiro[4.5]trienones: Compounds with a similar spirocyclic core but different functional groups.

    Sulfonyl Fluorides: A broader class of compounds containing the sulfonyl fluoride group.

Uniqueness

Spiro[4.5]decane-8-sulfonyl fluoride is unique due to the combination of the spirocyclic structure and the sulfonyl fluoride group. This combination imparts specific reactivity and potential biological activity that distinguishes it from other similar compounds .

Q & A

Q. What are the optimal synthetic routes for Spiro[4.5]decane-8-sulfonyl fluoride, and how can reaction conditions be optimized to improve yield?

Methodological Answer: Synthesis typically involves multi-step reactions starting from spirocyclic precursors. A common approach includes sulfonylation of the spiro[4.5]decane scaffold using sulfonyl fluoride reagents under anhydrous conditions. Key parameters for optimization include:

  • Temperature control : Reactions often proceed at 0–25°C to avoid decomposition of intermediates.
  • Catalysts : Use of Lewis acids (e.g., AlCl₃) or base catalysts (e.g., K₂CO₃) to enhance sulfonyl group incorporation .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, THF) improve solubility of intermediates.
    Purification via column chromatography or recrystallization is critical to isolate high-purity product (>98% by HPLC).

Q. How can structural characterization of this compound be performed to confirm regiochemistry and purity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR and 2D-COSY/HMBC experiments resolve spirocyclic connectivity and confirm sulfonyl fluoride placement. For example, the fluorine atom’s deshielding effect appears at ~55 ppm in ¹⁹F NMR .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular formula (e.g., C₁₀H₁₅FO₃S⁺ requires m/z 234.0721) .
  • X-ray crystallography : Resolves spirocyclic geometry and hydrogen-bonding interactions with adjacent functional groups .

Advanced Research Questions

Q. How does this compound exhibit selectivity in enzyme inhibition, particularly for 2-oxoglutarate (2OG)-dependent oxygenases?

Methodological Answer: The spirocyclic scaffold enables three-dimensional binding to enzyme active sites. For example:

  • Prolyl hydroxylase domain (PHD) inhibition : The sulfonyl fluoride acts as a warhead, covalently binding to catalytic Fe²⁺ in PHDs. Selectivity is achieved via steric complementarity with hydrophobic pockets in HIF-PHD2 over other isoforms .
  • Crystallographic studies : Co-crystallization with PHD2 (PDB: 5L9B) reveals key interactions between the sulfonyl group and Arg383, while the spirocyclic core occupies the 2OG-binding site .

Q. What strategies are employed to resolve contradictions in reported biological activities of spiro[4.5]decane derivatives?

Methodological Answer: Discrepancies in biological data (e.g., IC₅₀ values) often arise from:

  • Assay variability : Standardize in vitro assays (e.g., fixed ATP concentrations in kinase assays) to minimize batch effects.
  • Compound stability : Perform stability studies (e.g., LC-MS monitoring under physiological pH/temperature) to confirm intact compound during testing .
  • Off-target profiling : Use proteome-wide activity-based protein profiling (ABPP) to identify non-specific interactions .

Q. How can structure-activity relationship (SAR) studies guide the design of this compound analogs with enhanced potency?

Methodological Answer: SAR strategies include:

  • Substituent modification : Introducing electron-withdrawing groups (e.g., -CF₃) at the 8-position increases electrophilicity of the sulfonyl fluoride, enhancing covalent binding to cysteine residues .
  • Spiro ring expansion : Replacing the 4.5-ring system with a 5.5-spiro scaffold improves metabolic stability (e.g., t₁/₂ in liver microsomes increases from 2.1 to 6.8 hours) .
  • Bioisosteric replacement : Substituting the sulfonyl fluoride with phosphonate esters retains inhibitory activity while reducing reactivity-related toxicity .

Q. What analytical challenges arise in assessing the solubility and stability of this compound in aqueous buffers?

Methodological Answer:

  • Solubility enhancement : Use co-solvents (e.g., 10% DMSO/PEG 400) or cyclodextrin-based formulations to mitigate low aqueous solubility (<0.1 mg/mL at pH 7.4) .
  • Hydrolytic stability : Monitor degradation via ¹⁹F NMR in PBS (pH 7.4); half-life ranges from 4–12 hours depending on substituent electronics .

Q. How can pharmacological profiles of this compound derivatives be optimized for CNS penetration?

Methodological Answer:

  • LogP adjustment : Aim for logP ~2–3 (measured via shake-flask method) to balance blood-brain barrier (BBB) permeability and solubility.
  • P-glycoprotein efflux minimization : Introduce polar groups (e.g., -OH) at non-critical positions to reduce P-gp recognition .
  • In situ perfusion studies : Quantify BBB penetration using rodent models, targeting unbound brain/plasma ratios >0.3 .

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